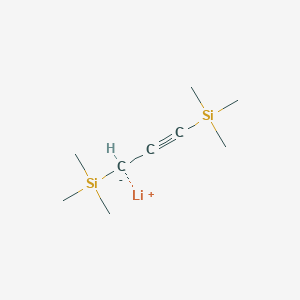
lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane is an organosilicon compound characterized by the presence of lithium and trimethylsilyl groups. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and a propynyl group. The trimethylsilyl groups confer chemical inertness and a large molecular volume, making the compound useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane typically involves the reaction of trimethylsilylacetylene with lithium reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate trimethylsilylacetylene, followed by the addition of trimethylsilyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are effective.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Halosilanes and other functionalized silanes.
Applications De Recherche Scientifique
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trimethylsilyl groups stabilize reactive intermediates, facilitating the formation of desired products. The lithium ion plays a crucial role in deprotonation and activation of substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar structure but lacks the lithium component.
Trimethylsilyl chloride: Used in similar reactions but serves as a chlorinating agent.
Tris(trimethylsilyl)silane: Another organosilicon compound with different reactivity and applications
Uniqueness
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane is unique due to its combination of lithium and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
71500-57-7 |
|---|---|
Formule moléculaire |
C9H19LiSi2 |
Poids moléculaire |
190.4 g/mol |
Nom IUPAC |
lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane |
InChI |
InChI=1S/C9H19Si2.Li/c1-10(2,3)8-7-9-11(4,5)6;/h8H,1-6H3;/q-1;+1 |
Clé InChI |
UQHKYCCGCPIPOX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[CH-]C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
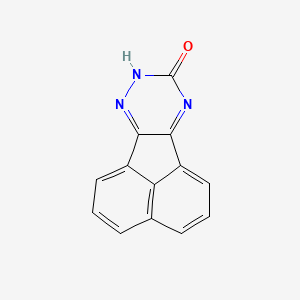
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
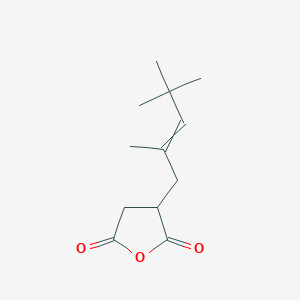

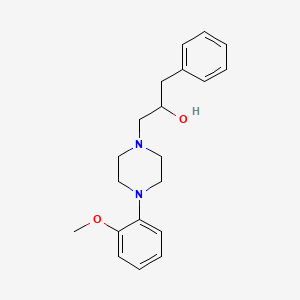
methanone](/img/structure/B14463961.png)
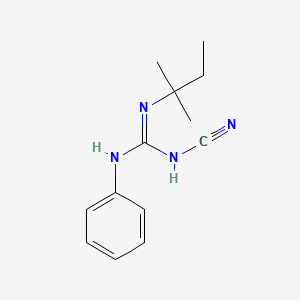

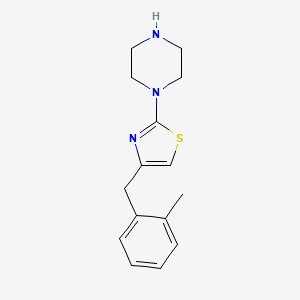
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
